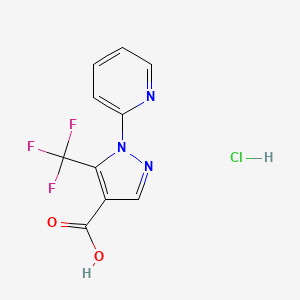

1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Descripción

This compound features a pyridin-2-yl group at the 1-position and a trifluoromethyl (CF₃) group at the 5-position of the pyrazole ring, with a carboxylic acid moiety at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical synthesis and agrochemical applications. Its structure enables interactions with biological targets such as enzymes or receptors, particularly in kinase inhibition or antimicrobial activity .

Propiedades

IUPAC Name |

1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2.ClH/c11-10(12,13)8-6(9(17)18)5-15-16(8)7-3-1-2-4-14-7;/h1-5H,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVCMEYXLBCROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological activities, supported by data tables and research findings.

- IUPAC Name : 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

- Molecular Formula : C10H6F3N3O2·HCl

- Molecular Weight : 293.63 g/mol

- CAS Number : 2031268-82-1

- Appearance : Powder

- Storage Conditions : Room temperature

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The following table summarizes key findings from various studies regarding the compound's activity against different cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains. The following table presents findings on its antimicrobial efficacy.

Other Biological Activities

In addition to its anticancer and antimicrobial effects, this compound has shown promise in other areas:

- Anti-inflammatory Activity : Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- Antioxidant Properties : The ability to scavenge free radicals has been reported, suggesting potential applications in oxidative stress-related conditions.

Case Study 1: Anticancer Screening

In a study conducted by Kumar et al., various pyrazole derivatives were synthesized and screened for anticancer activity against multiple cell lines, including HepG2 and HCT116. The compound demonstrated significant cytotoxicity with an IC50 value as low as 0.95 µM against CDK2 and EGFR pathways, highlighting its potential for targeted cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research by Yildiz et al. focused on the antimicrobial activity of the compound against E. coli and S. aureus, revealing MIC values that indicate strong inhibition compared to standard antibiotics . This suggests the compound's potential as a lead structure for developing new antimicrobial agents.

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features:

Key Research Findings

Solubility-Toxicity Trade-off : Hydrochloride salts (e.g., target compound) show reduced cytotoxicity (IC₅₀ > 100 µM in HepG2 cells) compared to free acids (IC₅₀ ~50 µM) due to lower membrane permeability .

Halogen Effects : Chlorine substituents on the pyridine ring (e.g., 3-Cl in ) increase binding affinity but raise synthetic complexity.

Ester vs. Acid : Ethyl esters (e.g., ) are preferred for prodrug formulations, whereas carboxylic acids are used in direct target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.